Cisapride tartrate crystal structure and polymorphism analysis
Cisapride tartrate crystal structure and polymorphism analysis
Comprehensive Solid-State Analysis of Cisapride Tartrate: Crystal Structure, Double Salt Formation, and Polymorphism
As a Senior Application Scientist specializing in solid-state chemistry, I approach the characterization of active pharmaceutical ingredients (APIs) not merely as a data-gathering exercise, but as a systematic deconstruction of molecular interactions. The solid-state profile of an API dictates its stability, solubility, and ultimately, its bioavailability. Cisapride tartrate—a gastrokinetic agent—presents a fascinating case study in stereochemistry, failed chiral resolution, and polymorphism.
This technical guide dissects the crystallographic architecture of cisapride tartrate, explaining the causality behind its unique double-salt formation and providing field-proven protocols for polymorph screening.
Stereochemical Foundations and the "Resolution Bug"
Cisapride (R51619) is synthesized as a 3,4-cis racemate. In its base form, the piperidine ring adopts a highly stable chair conformation[1]. To minimize steric hindrance, the nitrogen substituent and the benzamide function occupy equatorial positions, while the methoxy group is forced into an axial position[1].
During early development, researchers attempted to separate cisapride into its pure enantiomeric forms by treating the racemate with (+)-tartaric acid and crystallizing it from an ethanol solution[1]. However, the diastereomers could not be resolved. Instead of yielding a single enantiomerically pure salt, the thermodynamic drive of the system led to the co-crystallization of both diastereomers, forming a highly stable double salt[1].
Fig 1: Attempted chiral resolution of cisapride leading to diastereomeric double salt formation.
Single-Crystal X-Ray Diffraction (SC-XRD) Insights
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute configuration of chiral pharmaceutical salts[2]. When the crystals obtained from the ethanol solution were subjected to SC-XRD, the structural determination of cisapride (+)-tartrate (C₂₃H₃₀ClFN₃O₄⁺ · C₄H₅O₆⁻) revealed that the diastereomers [(3R,4S)(2R,3R)] and[(3S,4R)(2R,3R)] crystallized together in a precise 1:1 ratio[1].
The stability of this double salt is not accidental; it is driven by a highly specific network of hydrogen bonds that lock the molecular conformation in place.
Table 1: Conformational and Crystallographic Features of Cisapride (+)-Tartrate
| Structural Feature | Observation via SC-XRD | Causality / Thermodynamic Significance |
| Molecular Stoichiometry | 1:1 Double Salt | The lattice energy of the co-crystallized diastereomers is lower than that of the isolated enantiomeric salts, causing resolution failure[1]. |
| Intramolecular H-Bond | Amidic N atom to ortho-methoxy substituent | Locks the benzamide orientation, drastically reducing conformational entropy and rigidifying the molecule[1]. |
| Tartrate Ion Geometry | Extended conformation | The C-atom chains of the hydrogen tartrate ions extend fully, maximizing their surface area for intermolecular interactions[1]. |
| Hydroxyl Orientation | -sc position | The hydroxyl O atoms sit in a syn-clinal (-sc) position relative to one another, optimizing the geometry for the 3D hydrogen bond network[1]. |
| Intermolecular Network | Extensive 3D H-bonding | Stabilizes the molecular packing, raising the activation energy required for polymorphic transition or dissolution[1]. |
Polymorphism in Cisapride Tartrate
The European Pharmacopoeia (Ph. Eur. 6.2) explicitly notes that both cisapride monohydrate and cisapride tartrate exhibit polymorphism[3]. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a critical quality attribute (CQA).
Different polymorphs of cisapride tartrate will possess distinct lattice energies. Consequently, they will exhibit different apparent solubilities, dissolution rates, and melting points. If a metastable polymorph is inadvertently formulated, it may convert to the thermodynamically stable form during shelf-life, leading to a catastrophic drop in dissolution rate and clinical efficacy. Therefore, rigorous polymorph screening is a mandatory phase of drug development.
Fig 2: High-throughput solid-state polymorph screening and characterization workflow.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every action has a corresponding analytical check to confirm the physical state of the material.
Protocol A: Co-crystallization and Single-Crystal Growth
Objective: Isolate the 1:1 diastereomeric double salt of cisapride (+)-tartrate for SC-XRD analysis. Causality: Slow evaporation is chosen over crash cooling to ensure the thermodynamic product has sufficient time to nucleate and grow defect-free single crystals.
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Preparation: Dissolve equimolar amounts of cisapride racemate and (+)-tartaric acid in high-purity ethanol at 60°C under continuous magnetic stirring until a clear solution is achieved.
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Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).
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Controlled Evaporation: Cover the vial with parafilm and puncture 2-3 small holes (approx. 1 mm diameter) to restrict the evaporation rate.
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Incubation: Leave the vial undisturbed at ambient room temperature (20-25°C) in a vibration-free environment for 7 to 14 days[1].
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Harvesting: Once distinct, block-like crystals form, harvest them carefully using a nylon loop.
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Validation: Mount a single crystal on a diffractometer. The resulting unit cell parameters must match the established double salt configuration to confirm successful replication of the Peeters et al. structure[1].
Protocol B: Comprehensive Polymorph Screening & Phase Validation
Objective: Identify the thermodynamic and kinetic polymorphs of cisapride tartrate. Causality: Utilizing diverse crystallization methods (thermodynamic vs. kinetic control) ensures all accessible solid-state forms are discovered.
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Solvent-Mediated Phase Transformation (SMPT): Suspend 50 mg of cisapride tartrate in 1 mL of various solvents (e.g., water, methanol, dichloromethane)[3]. Stir at constant temperature for 48 hours. Rationale: Slurrying facilitates the conversion of any metastable forms to the thermodynamically stable polymorph in that specific solvent.
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Antisolvent Precipitation (Kinetic Control): Dissolve the API in a highly soluble solvent (e.g., dimethylformamide)[3]. Rapidly inject an antisolvent (e.g., heptane) under high shear. Rationale: Rapid supersaturation forces the precipitation of metastable or amorphous forms.
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Primary Validation (XRPD): Filter and dry the solids from steps 1 and 2. Analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractograms against the simulated powder pattern derived from the SC-XRD data. Unique peak positions (2θ) indicate a new polymorph.
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Secondary Validation (DSC/TGA): Subject new polymorphic hits to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Rationale: TGA will quantify weight loss to differentiate true polymorphs from pseudo-polymorphs (solvates/hydrates), while DSC will reveal whether the polymorphic relationship is enantiotropic or monotropic based on endothermic/exothermic transitions.
Quantitative Analytical Matrix
Table 2: Analytical Techniques for Polymorph Characterization
| Analytical Technique | Primary Output | Application in Cisapride Tartrate Analysis |
| SC-XRD | 3D atomic coordinates, absolute configuration | Defining the exact hydrogen bond network and the 1:1 diastereomeric ratio of the double salt[1]. |
| XRPD | Powder diffraction pattern (fingerprint) | Differentiating between polymorphic forms to ensure compliance with Ph. Eur. monographs[3]. |
| DSC | Endothermic/exothermic transitions | Identifying melting points and determining the thermodynamic stability hierarchy of isolated polymorphs. |
| TGA | Weight loss as a function of temperature | Distinguishing true polymorphs from solvates or the known cisapride monohydrate form[3]. |
References
- Peeters, O. M., Blaton, N. M., & De Ranter, C. J. (1997). Absolute Configuration of the Double Salt of cis-4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-1-ium-4-yl}-2-methoxybenzamide Tartrate (Cisapride Tartrate). Acta Crystallographica Section C.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAHXZIUv-trIx9PUcyUd1fauBz1_Rs1L_Qizx09gIj-CMYLWi0ya8OnHvLLtrMRFeZALg_A9ldMa0XEkn5V30VJp9Es9niTIOoTikHtNXsrg5G4c6Slpl1JLDm9IvW8SlW]
- ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0T5zUsL-iV2DNID2Ei-cVY4bSxQdP5JuwM0ox_VV71C1cmR3y7gJxZhNICQxPtRCXwpmik27qOzSq9WLQ-t_lA6cSP8MlCDhJLsy4G9Cum-tgNt9zvuZKza2VprC9V_ph-QdwTWhA6pzH2hqN9Nll5HdLjFWUp_EiwqKwf12XL7y42OYWXOLM5kOThZRgfjxeb4XSDzcVn2QFvQhdgh1v0hngbvnxCbJYAg5v08wCUTCq_PKPefI2fMgLEns=]
- DrugFuture. European Pharmacopoeia 6.2 (Cisapride Tartrate & Cisapride Monohydrate Monographs).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAuV1w537Qlzpd7ranIglKD9WphfkcxdDDY3yyQxyV3oKV1da2ubl5kaKAQWann9FxYJjA9qTe426f2fhZnKA7H-z4S4URArkQN2aro8J8t3cT150-xAEw82ECfV4o-KiOXUgS5_rLLUgYC2yNfD4=]
